molecular formula C8H11ClO B14478349 Cyclohept-1-ene-1-carbonyl chloride CAS No. 72233-47-7

Cyclohept-1-ene-1-carbonyl chloride

Cat. No.: B14478349
CAS No.: 72233-47-7
M. Wt: 158.62 g/mol
InChI Key: HADFNTJXTJZYDS-UHFFFAOYSA-N
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Description

Cyclohept-1-ene-1-carbonyl chloride is an organic compound characterized by a seven-membered ring with a double bond and a carbonyl chloride functional group. This compound is part of the cycloalkene family and is known for its reactivity due to the presence of both the double bond and the carbonyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohept-1-ene-1-carbonyl chloride can be synthesized through various methods. One common approach involves the reaction of cyclohept-1-ene with phosgene (COCl₂) under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride (AlCl₃), to facilitate the formation of the carbonyl chloride group.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound on a larger scale, minimizing the risk of side reactions and improving yield.

Chemical Reactions Analysis

Types of Reactions

Cyclohept-1-ene-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.

    Addition Reactions: The double bond in the cycloheptene ring can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.

    Cycloaddition Reactions: The compound can undergo cycloaddition reactions, such as Diels-Alder reactions, with dienes to form bicyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like ammonia (NH₃) or alcohols (ROH) are commonly used under mild conditions.

    Addition Reactions: Halogens (X₂) or hydrogen halides (HX) are used, often in the presence of a catalyst.

    Cycloaddition Reactions: Dienes are used, typically under thermal or photochemical conditions.

Major Products Formed

    Amides and Esters: Formed from substitution reactions.

    Haloalkanes: Formed from addition reactions.

    Bicyclic Compounds: Formed from cycloaddition reactions.

Scientific Research Applications

Cyclohept-1-ene-1-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving carbonyl compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The reactivity of cyclohept-1-ene-1-carbonyl chloride is primarily due to the electrophilic nature of the carbonyl chloride group. This group can readily react with nucleophiles, leading to the formation of various derivatives. The double bond in the cycloheptene ring also contributes to its reactivity, allowing for addition and cycloaddition reactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-1-ene-1-carbonyl chloride: A six-membered ring analog with similar reactivity.

    Cyclopent-1-ene-1-carbonyl chloride: A five-membered ring analog with distinct reactivity due to ring strain.

    Cyclohept-1-ene-1-carbaldehyde: Similar structure but with an aldehyde group instead of a carbonyl chloride.

Uniqueness

Cyclohept-1-ene-1-carbonyl chloride is unique due to its seven-membered ring structure, which provides a balance between ring strain and reactivity. This makes it a valuable intermediate in organic synthesis, offering versatility in the formation of various derivatives.

Properties

CAS No.

72233-47-7

Molecular Formula

C8H11ClO

Molecular Weight

158.62 g/mol

IUPAC Name

cycloheptene-1-carbonyl chloride

InChI

InChI=1S/C8H11ClO/c9-8(10)7-5-3-1-2-4-6-7/h5H,1-4,6H2

InChI Key

HADFNTJXTJZYDS-UHFFFAOYSA-N

Canonical SMILES

C1CCC=C(CC1)C(=O)Cl

Origin of Product

United States

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